molecular formula C30H26FN5O B1254973 2-(4-Biphenylyloxy)-4-[1-(piperidine-4-yl)-4-(4-fluorophenyl)-5-imidazolyl]pyrimidine

2-(4-Biphenylyloxy)-4-[1-(piperidine-4-yl)-4-(4-fluorophenyl)-5-imidazolyl]pyrimidine

Cat. No.: B1254973
M. Wt: 491.6 g/mol
InChI Key: WHARNYOKNQYQGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SB-245391 is a piperidinylimidazole that is 1H-imidazole carrying a piperidin-4-yl group, 4-fluorophenyl group and a 2-([biphenyl]-4-yloxy)pyrimidin-4-yl group at positions 1, 4 and 5 respectively. It is a potent inhibitor of p38alpha mitogen-activated protein kinase. It has a role as an EC 2.7.11.24 (mitogen-activated protein kinase) inhibitor. It is a member of monofluorobenzenes, a piperidinylimidazole, an aryloxypyrimidine and a member of biphenyls.

Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulation Studies

  • Application: The compound has been studied for its potential in corrosion inhibition, particularly for iron. Advanced quantum chemical calculations and molecular dynamics simulations have been used to analyze its adsorption and inhibition properties (Kaya et al., 2016).

Antioxidant and Antifungal Applications

  • Application: Certain derivatives of the compound have shown significant antioxidant and antifungal activities. These properties suggest potential use in treating diseases like candidiasis, cancer, and neurodegenerative diseases (Sheikhi-Mohammareh et al., 2020).

Inactivation of Human CYP2D6

  • Application: Derivatives of this compound have been identified as inactivators of human cytochrome P450 2D6 (CYP2D6), an enzyme involved in the metabolism of numerous pharmaceutical drugs. This inactivation may lead to adverse drug interactions (Livezey et al., 2012).

Synthesis of Deoxycytidine Kinase Inhibitors

  • Application: A practical synthesis method for a key intermediate used in the preparation of potent deoxycytidine kinase inhibitors has been developed, highlighting its importance in pharmaceutical research (Zhang et al., 2009).

Development of Serotonin 5-HT2 Antagonists

  • Application: Research has been conducted on developing serotonin 5-HT2 receptor antagonists using the compound's structure. These antagonists have potential applications in treating various psychiatric disorders (Andersen et al., 1992).

Antimicrobial Activity

  • Application: New dithiocarbamate derivatives containing this compound have shown high antimicrobial activity, suggesting its potential use in developing new antimicrobial agents (Yurttaş et al., 2016).

Aurora Kinase Inhibitor for Cancer Treatment

  • Application: A variant of this compound is studied as an Aurora kinase inhibitor, which may be useful in cancer treatment (ヘンリー,ジェームズ, 2006).

Microwave-Assisted Synthesis and Antibacterial Activity

  • Application: The compound has been used in microwave-assisted synthesis of pyrimidine imines and thiazolidinones, showing potential in antibacterial applications (Merugu et al., 2010).

Discovery of Selective Inhibitors

  • Application: Novel 3,6-di-substituted or 3-substituted pyrazolo[1,5-a]pyrimidines were synthesized, showing potential as selective inhibitors of JAK1 JH2 pseudokinase and VPS34, important for antimitotic activities in cancer research (Singleton et al., 2019).

Properties

Molecular Formula

C30H26FN5O

Molecular Weight

491.6 g/mol

IUPAC Name

4-[5-(4-fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]-2-(4-phenylphenoxy)pyrimidine

InChI

InChI=1S/C30H26FN5O/c31-24-10-6-23(7-11-24)28-29(36(20-34-28)25-14-17-32-18-15-25)27-16-19-33-30(35-27)37-26-12-8-22(9-13-26)21-4-2-1-3-5-21/h1-13,16,19-20,25,32H,14-15,17-18H2

InChI Key

WHARNYOKNQYQGR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C=NC(=C2C3=NC(=NC=C3)OC4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Biphenylyloxy)-4-[1-(piperidine-4-yl)-4-(4-fluorophenyl)-5-imidazolyl]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-(4-Biphenylyloxy)-4-[1-(piperidine-4-yl)-4-(4-fluorophenyl)-5-imidazolyl]pyrimidine
Reactant of Route 3
2-(4-Biphenylyloxy)-4-[1-(piperidine-4-yl)-4-(4-fluorophenyl)-5-imidazolyl]pyrimidine
Reactant of Route 4
Reactant of Route 4
2-(4-Biphenylyloxy)-4-[1-(piperidine-4-yl)-4-(4-fluorophenyl)-5-imidazolyl]pyrimidine
Reactant of Route 5
2-(4-Biphenylyloxy)-4-[1-(piperidine-4-yl)-4-(4-fluorophenyl)-5-imidazolyl]pyrimidine
Reactant of Route 6
Reactant of Route 6
2-(4-Biphenylyloxy)-4-[1-(piperidine-4-yl)-4-(4-fluorophenyl)-5-imidazolyl]pyrimidine

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